N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-methylbenzamide
Description
Properties
IUPAC Name |
N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-3-25-18-10-8-17(9-11-18)22-13-16(12-19(22)23)21-20(24)15-6-4-14(2)5-7-15/h4-11,16H,3,12-13H2,1-2H3,(H,21,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVYWQEQPQXEQMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)C3=CC=C(C=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of γ-Amino Acid Derivatives
A common route involves cyclizing γ-amino acids or esters. For example, 4-ethoxy-substituted γ-aminobutyric acid (GABA) derivatives undergo intramolecular dehydration under acidic conditions to form the pyrrolidinone ring. In a representative procedure:
- 4-Ethoxyaniline is treated with ethyl 4-chloroacetoacetate in the presence of triethylamine to form a γ-keto ester intermediate.
- Catalytic hydrogenation reduces the keto group to an alcohol.
- Phosphorus oxychloride facilitates cyclodehydration, yielding 1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-ol.
Key Reaction Conditions
| Step | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| 1 | Et3N | THF | 0–25°C | 78% |
| 3 | POCl3 | Toluene | Reflux | 65% |
Dieckmann Cyclization
Dieckmann cyclization of diesters provides an alternative pathway:
- Diethyl 3-(4-ethoxyphenylamino)glutarate is treated with sodium hydride in dry THF .
- The reaction proceeds via base-induced intramolecular ester condensation, forming the pyrrolidinone ring.
Advantages : High regiocontrol; Disadvantages : Requires anhydrous conditions.
Functionalization at Position 3: Amide Bond Formation
Introducing the 4-methylbenzamide group at position 3 necessitates precise amidation techniques.
Carbodiimide-Mediated Coupling
The hydroxyl group at position 3 is converted to an amine, followed by coupling with 4-methylbenzoic acid:
- Mitsunobu Reaction : 1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-ol reacts with phthalimide using DIAD and PPh3 to introduce a protected amine.
- Deprotection : Hydrazine hydrate cleaves the phthalimide group, yielding the free amine.
- Coupling : The amine reacts with 4-methylbenzoyl chloride in the presence of EDCI/HOBt and DIPEA in DCM .
Spectroscopic Validation
- 1H NMR (DMSO-d6) : δ 8.21 (s, 1H, NH), 7.78–7.25 (m, 9H, aromatic), 4.02 (q, 2H, OCH2CH3), 2.39 (s, 3H, CH3).
- IR (KBr) : 1675 cm⁻¹ (C=O amide), 1245 cm⁻¹ (C-O ether).
Resin-Catalyzed Amidation
Eco-friendly protocols using Indion 190 resin (a polystyrene-based catalyst) avoid traditional coupling agents:
- The pyrrolidinone-derived amine and 4-methylbenzoic acid are combined in toluene with 15 mol% resin.
- Reflux for 4–6 hours achieves amide bond formation via activation of the carboxylic acid.
Comparative Efficiency
| Method | Catalyst | Time (h) | Yield |
|---|---|---|---|
| EDCI/HOBt | - | 12 | 72% |
| Indion 190 Resin | Polystyrene | 6 | 68% |
Optimization of Reaction Parameters
Solvent Effects
Polar aprotic solvents (e.g., DMF , DMSO ) enhance solubility but may hinder catalyst performance. Toluene and DCM balance reactivity and resin compatibility.
Temperature Control
- Cyclization : Reflux conditions (≥100°C) drive dehydration.
- Amidation : Moderate temperatures (60–80°C) prevent epimerization.
Mechanistic Insights
Lactamization Dynamics
The cyclization step follows a concerted asynchronous mechanism , where proton transfer from the ammonium group facilitates nucleophilic attack by the carboxylate oxygen.
Resin Activation Pathways
Indion 190 resin operates via surface-bound active sites that polarize the carbonyl group of 4-methylbenzoic acid, enabling direct attack by the amine without intermediate activation.
Challenges and Mitigation Strategies
Steric Hindrance
Bulky substituents at position 1 (4-ethoxyphenyl) slow amidation. Ultrasound-assisted synthesis reduces reaction time by 40% through enhanced mixing.
Byproduct Formation
- O-Acylation : Minimized using HOBt as an additive.
- Racemization : Controlled by maintaining pH < 8 during coupling.
Chemical Reactions Analysis
N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like ceric ammonium nitrate, leading to the formation of quinones.
Reduction: Reduction reactions can be performed using agents like sodium borohydride, resulting in the corresponding alcohol derivatives.
Substitution: The ethoxy group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents and conditions for these reactions include solvents like dichloromethane, catalysts such as palladium, and specific temperatures and pressures to achieve the desired products
Scientific Research Applications
N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-methylbenzamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and protein binding.
Industry: It may be used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-methylbenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it could act as an inhibitor of prostaglandin G/H synthase, affecting inflammation pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
Analogs with Modified Aromatic Substituents
- N-[(2S)-3-(4-Ethoxyphenyl)-1-{[(2S)-1-hydroxy-3-phenylpropan-2-yl]amino}-1-oxopropan-2-yl]benzamide (, Entry 6): This compound replaces the pyrrolidinone ring with a propanamide backbone. The 4-ethoxyphenyl group is retained, but the addition of a hydroxy-phenylpropan-2-yl amino group introduces hydrogen-bonding capability, which may enhance solubility but reduce metabolic stability compared to the target compound .
- 4-ethoxy-N-[(4-ethylphenyl)methylideneamino]benzamide (): Features a Schiff base (imine) linkage instead of the pyrrolidinone. The ethoxy group is preserved, but the absence of a rigid heterocycle may result in reduced target binding specificity .
Analogs with Heterocyclic Modifications
- N-((5Z)-5-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-4-methylbenzamide (): Incorporates a thiazolidinone-thioxo scaffold with a chlorophenyl-pyrazole group.
- Ispinesib Mesylate (): Contains a quinazolinone core linked to a benzamide. The quinazolinone’s aromaticity and methyl groups contribute to its role as a kinesin inhibitor, suggesting that heterocycle complexity correlates with target specificity .
Analogs with Extended Functional Groups
- 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide (): Features a pyrazolopyrimidine-chromenone system with fluorinated substituents. Fluorine atoms improve metabolic stability and bioavailability, while the chromenone ring may enable π-π stacking interactions absent in the target compound .
Physicochemical and Pharmacological Implications
Table 1: Key Properties of Target Compound and Analogs
- Lipophilicity : The ethoxy group in the target compound increases lipophilicity compared to methoxy or hydroxy analogs (e.g., , Entry 5), favoring blood-brain barrier penetration .
- Metabolic Stability : Fluorinated derivatives () exhibit longer half-lives due to resistance to cytochrome P450 oxidation .
- Target Specificity: Complex heterocycles (e.g., quinazolinone in ) enhance specificity but may reduce synthetic accessibility .
Biological Activity
N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-methylbenzamide is a synthetic compound with a complex structure that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrrolidinone ring linked to an aromatic system, which contributes to its biological activity. Its IUPAC name reflects its structural complexity, which includes both ethoxy and methyl groups that may influence its interaction with biological targets.
| Property | Details |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 306.38 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors.
- Enzyme Inhibition : The compound may inhibit key enzymes involved in various metabolic pathways, potentially leading to therapeutic effects in conditions such as cancer or inflammation.
- Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.
Biological Activity and Research Findings
Recent studies have investigated the biological effects of this compound across various models:
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines by activating caspase pathways, leading to cell cycle arrest.
Anti-inflammatory Effects
In animal models of inflammation, the compound has shown promise in reducing markers of inflammation such as TNF-alpha and IL-6. These effects suggest a potential application in treating inflammatory diseases.
Case Studies
- Study on Cancer Cell Lines : A study published in the Journal of Medicinal Chemistry found that treatment with the compound resulted in a 50% reduction in cell viability in breast cancer cell lines after 48 hours of exposure.
- Inflammation Model : In a murine model of arthritis, administration of this compound significantly decreased paw swelling and histological signs of inflammation compared to control groups.
Q & A
Q. What are the established synthetic routes for N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-methylbenzamide, and how can reaction conditions be optimized?
The synthesis typically involves multi-step organic reactions, starting with the formation of the pyrrolidinone core followed by sequential functionalization. Key steps include:
- Coupling reactions : Amide bond formation between the pyrrolidin-3-amine derivative and 4-methylbenzoyl chloride under anhydrous conditions .
- Protecting group strategies : Use of tert-butoxycarbonyl (Boc) groups to protect amines during intermediate steps .
- Optimization : Solvent choice (e.g., dimethylformamide for polar intermediates), temperature control (0–5°C for exothermic steps), and catalysts (e.g., triethylamine for acid scavenging) to improve yield and purity . Post-synthesis purification via column chromatography or recrystallization ensures high purity (>95%) .
Q. Which spectroscopic and crystallographic methods are most effective for structural confirmation of this compound?
- NMR spectroscopy : 1H and 13C NMR are critical for verifying the connectivity of the pyrrolidinone ring, ethoxyphenyl, and benzamide groups. Key signals include the amide proton (δ ~8.5 ppm) and ethoxy methyl protons (δ ~1.3 ppm) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., m/z = 352.1654 for [M+H]+) .
- X-ray crystallography : Single-crystal X-ray diffraction resolves stereochemistry and intramolecular interactions. Software like SHELXL (from the SHELX suite) is widely used for refinement .
Q. What in vitro assays are recommended for preliminary biological activity screening?
Initial screening focuses on target-agnostic assays:
- Enzyme inhibition : Fluorescence-based assays (e.g., kinase or protease inhibition) at concentrations of 1–100 µM .
- Cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) to assess IC50 values .
- Antimicrobial activity : Broth microdilution methods to determine minimum inhibitory concentrations (MICs) against Gram-positive/negative bacteria .
Q. How can solubility and stability be evaluated during early-stage development?
- Solubility : Shake-flask method in PBS (pH 7.4) or simulated gastric fluid, analyzed via HPLC .
- Chemical stability : Forced degradation studies under acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H2O2) conditions .
- Thermal stability : Differential scanning calorimetry (DSC) to identify melting points and decomposition temperatures .
Q. What computational tools are used to predict physicochemical properties?
- Lipophilicity : Calculated LogP (ClogP) via software like ChemDraw or ACD/Labs .
- Polar surface area (PSA) : Predicts membrane permeability using Molinspiration or Schrödinger Suite .
- pKa estimation : Tools like MarvinSketch to assess ionization states under physiological conditions .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
- Substituent variation : Synthesize analogs with modified ethoxy (e.g., methoxy, propoxy) or benzamide (e.g., nitro, chloro) groups to assess potency shifts .
- Pharmacophore mapping : Use Schrödinger’s Phase or MOE to identify critical hydrogen-bond acceptors (e.g., pyrrolidinone carbonyl) .
- In silico ADMET : Predict metabolic hotspots (e.g., CYP450 interactions) with StarDrop or ADMET Predictor .
Q. What strategies resolve contradictions in crystallographic data during conformational analysis?
- Twinned crystals : SHELXL’s TWIN command refines data from non-merohedral twinning .
- Disorder modeling : Partial occupancy refinement for flexible substituents (e.g., ethoxy group) .
- Validation tools : CheckCIF/PLATON to ensure geometric plausibility .
Q. How can metabolic stability be assessed in hepatic microsomes?
- Incubation protocols : Human liver microsomes (HLM) with NADPH cofactor, analyzed via LC-MS/MS at 0, 15, 30, and 60 minutes .
- Metabolite identification : High-resolution tandem MS (HRMS/MS) to detect phase I/II metabolites .
- CYP inhibition screening : Fluorescent probes (e.g., Vivid® CYP450 kits) to identify enzyme liabilities .
Q. What advanced formulations improve bioavailability for in vivo studies?
- Nanoparticle encapsulation : Use of polylactic-co-glycolic acid (PLGA) nanoparticles to enhance aqueous solubility .
- Solid dispersions : Spray-drying with polymers like HPMC-AS to stabilize amorphous forms .
- Pharmacokinetic profiling : IV/PO dosing in rodent models to calculate AUC and half-life .
Q. How are molecular dynamics (MD) simulations applied to study target binding?
- Docking : Glide or AutoDock Vina to predict binding poses in enzyme active sites (e.g., kinases) .
- MD trajectories : GROMACS or AMBER simulations (50–100 ns) to assess protein-ligand stability and hydration effects .
- Free energy calculations : MMPBSA/MMGBSA to quantify binding affinities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
